2-(2,6-Dichlorobenzyloxy)ethanol

Description

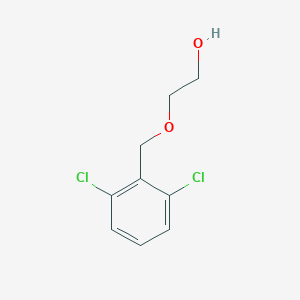

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2,6-dichlorophenyl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVIDUDFKDIJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296340 | |

| Record name | 2-[(2,6-Dichlorobenzyl)oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85309-91-7 | |

| Record name | 2-[(2,6-Dichlorobenzyl)oxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85309-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,6-Dichlorobenzyl)oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[(2,6-dichlorophenyl)methoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[(2,6-dichlorophenyl)methoxy]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,6-Dichlorobenzyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,6-Dichlorobenzyloxy)ethanol, a key intermediate in the development of pharmaceutical agents, notably the long-acting β2 adrenergic receptor agonist, Vilanterol.[1][2] This document, designed from the perspective of a Senior Application Scientist, emphasizes not only the procedural steps but also the underlying scientific principles to ensure reproducibility and a thorough understanding of the process.

Part 1: Synthesis of this compound

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established S\textsubscript{N}2 reaction involves the coupling of an alcohol with an alkyl halide in the presence of a strong base. In this specific application, the sodium salt of ethylene glycol is reacted with 2,6-dichlorobenzyl chloride.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the success of this synthesis. 2,6-dichlorobenzyl chloride is the electrophile, with the benzylic carbon being the site of nucleophilic attack. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the reactivity of the benzylic carbon. Ethylene glycol serves as the nucleophile precursor. A strong, non-nucleophilic base such as sodium hydride is employed to deprotonate the ethylene glycol, forming a highly reactive alkoxide. The use of an excess of ethylene glycol is a strategic choice to minimize the formation of the diether byproduct, where a second molecule of 2,6-dichlorobenzyl chloride reacts with the remaining hydroxyl group of the product. Anhydrous conditions are paramount as sodium hydride reacts violently with water, and the presence of water would also quench the alkoxide nucleophile.

Experimental Protocol

Materials:

-

2,6-Dichlorobenzyl chloride

-

Ethylene glycol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere.

-

Alkoxide Formation: The flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath. Anhydrous ethylene glycol (10 equivalents) is then added dropwise to the stirred suspension. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of the sodium salt of ethylene glycol.

-

Addition of Alkyl Halide: A solution of 2,6-dichlorobenzyl chloride (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux (approximately 66 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the dropwise addition of water to decompose any unreacted sodium hydride. The mixture is then partitioned between diethyl ether and water. The aqueous layer is separated and extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis of this compound.

Part 2: Characterization of this compound

A rigorous characterization of the synthesized product is imperative to confirm its identity and purity. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Aromatic protons: Multiplet around δ 7.2-7.4 ppm. Benzylic protons (Ar-CH₂-O): Singlet around δ 4.7 ppm. Methylene protons (-O-CH₂-CH₂-OH): Two triplets around δ 3.6-3.8 ppm. Hydroxyl proton (-OH): A broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR (CDCl₃) | Aromatic carbons: Signals in the range of δ 128-138 ppm. Benzylic carbon (Ar-CH₂-O): Signal around δ 70-75 ppm. Methylene carbons (-O-CH₂-CH₂-OH): Signals around δ 61 and 72 ppm. |

| Mass Spec. (ESI-MS) | Molecular Ion (M+H)⁺: m/z 221.0.[3] The isotopic pattern will show characteristic peaks for a molecule containing two chlorine atoms. |

| IR Spectroscopy | O-H stretch: Broad absorption around 3400 cm⁻¹. C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹. C-O-C stretch (ether): Strong absorption around 1100 cm⁻¹. C-Cl stretch: Absorptions in the fingerprint region. |

Characterization Workflow Diagram

Caption: Spectroscopic characterization workflow for the synthesized product.

References

- Process for producing 2,6-dichlorobenzyl alcohol. EP0272674A2.

- Preparation of dichlorobenzyl alcohol. US4387253A.

- 2-((2,6-dichlorobenzyl)oxy)ethanol (C9H10Cl2O2). PubChemLite.

- An efficient total synthesis of vilanterol: an inhaled drug.

- Process for the preparation of vilanterol and intermedi

- An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof. WO2021033198A1.

- Vilanterol intermediate, preparation method and applic

- Pharmaceutical propylene glycol solv

- Method. US 7,420,059 B2.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- 85309 91 7 2 2 6 Dichlorobenzyl Oxy Ethanol For Vilanterol.

- Process for producing 2,6-dichlorobenzyl alcohol.

- The synthetic method of one kind 2,6- dichlorobenzyl chloride. CN109721464A.

- Basic 1H- and 13C-NMR Spectroscopy.

- compared using 13C nmr spectroscopy.

- 85309-91-7 | 2-((2,6-Dichlorobenzyl)oxy)ethanol. ChemScene.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- 1H and 13C-NMR data of compounds 2 – 4.

Sources

- 1. US20150239862A1 - Process for the preparation of vilanterol and intermediates thereof - Google Patents [patents.google.com]

- 2. 85309 91 7 2 2 6 Dichlorobenzyl Oxy Ethanol For Vilanterol Manufacture and 85309 91 7 2 2 6 Dichlorobenzyl Oxy Ethanol For Vilanterol Supplier in China [volsenchem.com]

- 3. arkat-usa.org [arkat-usa.org]

physicochemical properties of 2-(2,6-Dichlorobenzyloxy)ethanol

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dichlorobenzyloxy)ethanol

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of this compound, a key intermediate in the synthesis of pharmaceutical compounds such as the long-acting β2 adrenergic receptor agonist, Vilanterol.[1][2] For professionals in drug development, a thorough understanding of a molecule's fundamental properties is not merely academic; it is the bedrock upon which successful formulation, accurate ADME profiling, and regulatory compliance are built. This document moves beyond a simple recitation of predicted data, offering detailed, field-proven protocols for the empirical determination of critical parameters including lipophilicity (Log P), aqueous solubility, ionization constant (pKa), and chemical stability. Our approach is grounded in authoritative standards, ensuring that the methodologies described are robust, reproducible, and represent the best practices in the pharmaceutical sciences.

Molecular Identity and Computed Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is to establish its identity and compile its known or predicted properties. This compound is a distinct organic molecule whose structure dictates its chemical behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

While computational models provide valuable initial estimates, it is imperative for drug development that these are empirically verified. The table below summarizes the key identifiers and predicted physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 85309-91-7 | [3][4] |

| Molecular Formula | C₉H₁₀Cl₂O₂ | [5][6] |

| Molecular Weight | 221.08 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [4][7] |

| Predicted Log P | 2.1 - 2.5 | [5][6] |

| Predicted pKa | 14.30 ± 0.10 | [4][7] |

| Predicted Boiling Point | 318.8 ± 32.0 °C | [7] |

| Predicted Density | 1.327 ± 0.06 g/cm³ | [7] |

| Water Solubility | 1.5 g/L (at 25 °C) | [4] |

Lipophilicity (Log P) Determination

Causality: The n-octanol/water partition coefficient (Log P) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs how a compound partitions between the lipidic environment of cell membranes and the aqueous environment of the plasma and cytosol. An optimal Log P is often a balance between sufficient aqueous solubility for dissolution and formulation, and adequate lipophilicity for membrane permeation. For an intermediate like this compound, its Log P also influences purification strategies, particularly in liquid-liquid extractions and chromatography.

Protocol: Log P Determination by HPLC Method (per OECD Guideline 117)

This method is chosen for its high throughput, small sample requirement, and applicability over a wide Log P range (0 to 6).[7][8] It correlates a compound's retention time on a reverse-phase HPLC column with the known Log P values of a set of reference standards.

Caption: Workflow for Log P determination using the HPLC method.

Step-by-Step Methodology:

-

Preparation of Standards and Mobile Phase:

-

Select at least 6 reference compounds with well-established Log P values that bracket the expected Log P of the test substance (e.g., predicted value is ~2.3).

-

Prepare a mobile phase of methanol/water, adjusting the ratio to ensure reference compounds elute with appropriate retention times. The system must be run isocratically.[9]

-

Prepare individual stock solutions of the test compound and reference standards in methanol.

-

-

Chromatographic System Setup:

-

Equip an HPLC system with a C18 reverse-phase column and a UV detector.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Determination of Dead Time (t₀):

-

Inject a non-retained substance (e.g., thiourea or sodium nitrate) to determine the column void time, or dead time (t₀).

-

-

Calibration:

-

Inject each reference standard individually and record its retention time (t_R).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀ .

-

Construct a calibration curve by plotting log(k) versus the known literature Log P value for each standard. The relationship should be linear with a correlation coefficient (r²) > 0.98.

-

-

Sample Analysis:

-

Inject the this compound sample and record its retention time in duplicate.

-

Calculate its capacity factor (k).

-

Using the linear regression equation from the calibration curve, interpolate the Log P value for the test compound.

-

Trustworthiness: This protocol is self-validating through the quality of the calibration curve. The linearity and high correlation coefficient of the standard curve provide confidence in the interpolated Log P value of the analyte.

Aqueous Solubility Determination

Causality: Aqueous solubility is arguably one of the most critical physicochemical properties in drug development. Poor solubility is a primary cause of low bioavailability for orally administered drugs and presents significant challenges for parenteral formulation. For an intermediate, solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and waste treatment processes.

Protocol: Kinetic Solubility by Shake-Flask Method (adapted from OECD Guideline 105)

This method determines the concentration of a compound in a saturated aqueous solution after a defined equilibration period. It is a cornerstone method for obtaining reliable solubility data.[10][11][12] For drug discovery applications, a kinetic variation is often used where a DMSO stock solution is introduced into the aqueous buffer.[5][13][14]

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).

-

-

Equilibration:

-

Add a small aliquot of the DMSO stock solution to a known volume of the aqueous buffer in a glass vial (the final DMSO concentration should be kept low, typically ≤1-2%, to minimize co-solvent effects). The amount added should be sufficient to exceed the compound's solubility limit, ensuring a saturated solution.

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Equilibrate for a set period. For kinetic solubility, this may be 1-2 hours; for thermodynamic solubility, 24-48 hours is preferred to ensure true equilibrium is reached.[13]

-

-

Phase Separation:

-

Following equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.

-

Centrifuge the vials at high speed (e.g., >10,000 g) and carefully collect the supernatant, or filter the solution through a low-binding filter plate (e.g., 0.45 µm PVDF).

-

-

Quantification:

-

Prepare a calibration curve by making serial dilutions of the DMSO stock solution in the aqueous buffer.

-

Analyze the saturated supernatant/filtrate and the calibration standards using a suitable analytical method. LC-MS/MS is preferred for its sensitivity and specificity, though UV-Vis spectroscopy can be used if the compound has a sufficient chromophore and is free from interfering impurities.[15]

-

Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

-

Trustworthiness: The protocol's reliability hinges on achieving equilibrium and effective phase separation. Running the experiment in triplicate and confirming that the measured concentration is on the linear portion of the calibration curve ensures the data's validity.

Ionization Constant (pKa) Determination

Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. The primary alcohol group in this compound is very weakly acidic, with a predicted pKa around 14.3.[4][7] While this means it will be overwhelmingly neutral at physiological pH, empirical confirmation is essential. For other compounds, the pKa dictates solubility, absorption, and receptor binding, as the ionized and neutral forms have vastly different properties.

Protocol: pKa Determination by Potentiometric Titration

This classic method involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally. It is highly accurate but requires a larger amount of pure compound compared to spectroscopic methods.[16][17][18]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

System Preparation:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Prepare a standardized titrant solution (e.g., 0.1 M NaOH, carbonate-free).

-

Accurately weigh and dissolve the compound in a suitable solvent. Given the low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary. The pKa is then determined at several co-solvent ratios and extrapolated back to 0% co-solvent.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a stirrer into the solution. Purge the solution with nitrogen to prevent absorption of atmospheric CO₂, which can interfere with the titration of weak acids/bases.[18]

-

Add the titrant in small, precise increments using an auto-burette.

-

Record the pH and the volume of titrant added after each increment, allowing the pH reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection) by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).

-

The half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the compound.

-

Trustworthiness: The accuracy of this method is validated by the clear sigmoidal shape of the titration curve and a sharp, well-defined inflection point. Performing a blank titration (titrating the solvent system without the compound) allows for correction of any solvent-related effects.

Chemical Stability Assessment

Causality: Stability testing is a non-negotiable regulatory requirement that provides evidence on how the quality of a substance varies over time under the influence of temperature, humidity, and light.[19][20] This data is used to establish a re-test period for an API intermediate and a shelf life for the final drug product. Forced degradation studies are performed early in development to identify likely degradation products and to establish a "stability-indicating" analytical method—a method capable of separating the intact compound from all its potential degradation products.

Protocol: Forced Degradation Study (per ICH Q1A(R2) Guidelines)

This involves subjecting the compound to stress conditions more severe than accelerated storage to provoke degradation.[6][21]

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology:

-

Stress Conditions: Prepare solutions of this compound in appropriate solvents and subject separate aliquots to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: 0.1 M NaOH at room or elevated temperature. The ether linkage may be susceptible to hydrolysis under harsh acidic or basic conditions.

-

Neutral Hydrolysis: Water or buffer at elevated temperature.

-

Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. The benzylic position and ether linkage are potential sites of oxidation.

-

Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Thermal Stress: Expose the solid sample to dry heat (e.g., 80-100°C).

-

-

Analytical Method:

-

Develop a reverse-phase HPLC method (e.g., using a C18 column with a gradient of acetonitrile and water) to analyze the compound.

-

Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify the mass of any new peaks that appear.

-

-

Analysis and Validation:

-

Analyze all stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the stress conditions should be adjusted.

-

For the chosen analytical method to be "stability-indicating," the peak for the parent compound must be well-resolved from all degradant peaks and any peaks from placebos or excipients. Peak purity analysis via PDA is essential to confirm this.

-

Calculate mass balance to ensure that the decrease in the parent compound is accounted for by the appearance of degradation products.

-

Trustworthiness: A robust, validated stability-indicating method is the cornerstone of any reliable stability program. This is demonstrated by achieving good resolution between all peaks and maintaining mass balance across the study.

Spectroscopic and Analytical Characterization

Causality: Unambiguous structural confirmation and purity assessment are required for any compound used in pharmaceutical development. A combination of spectroscopic techniques provides a complete picture of the molecule.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[22]

-

¹H NMR: For this compound, one would expect to see characteristic signals for the three aromatic protons on the dichlorophenyl ring, a singlet for the benzylic -CH₂- group, and two triplets for the -O-CH₂-CH₂-OH ethyl group, along with a broad singlet for the -OH proton which would disappear upon D₂O exchange.

-

¹³C NMR: The spectrum would show 9 distinct carbon signals corresponding to the molecular structure, with chemical shifts indicative of aromatic, ether-linked, and alcohol-bearing carbons.

-

-

Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through fragmentation patterns.[23] High-resolution MS (HRMS) would confirm the elemental composition (C₉H₁₀Cl₂O₂) by providing a highly accurate mass measurement. The isotopic pattern from the two chlorine atoms would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[24] The spectrum of this compound would be characterized by a strong, broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for aromatic and aliphatic protons, a C-O stretching band for the ether and alcohol groups (around 1000-1200 cm⁻¹), and bands corresponding to the C=C stretching of the aromatic ring.

-

Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) is the primary tool for determining the purity of the compound and for quantifying it in various assays. Gas Chromatography (GC) could also be used, particularly for assessing volatile impurities.

References

-

Chemsrc. 2-[(2,6-Dichlorobenzyl)oxy]ethanol | CAS#:85309-91-7. [Link]

-

Pharmaffiliates. (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | CAS No : 503068-37-9. [Link]

-

PubChemLite. 2-((2,6-dichlorobenzyl)oxy)ethanol (C9H10Cl2O2). [Link]

-

OECD. Test No. 105: Water Solubility. OECD Publishing, Paris. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Study.com. Analyzing Organic Compounds: Methods & Tools. [Link]

-

ACS Medicinal Chemistry Letters. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

-

National Institutes of Health (NIH). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

ResearchGate. ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing, Paris. [Link]

-

OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing, Paris. [Link]

-

Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

ResearchGate. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Situ Biosciences. OECD 105 – Water Solubility. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

-

ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

-

Analytice. Partition coefficient: Shake bottle method according to OECD 107. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. rroij.com [rroij.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Methods for characterization of organic compounds in atmospheric aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. oecd.org [oecd.org]

- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. enamine.net [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. database.ich.org [database.ich.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. m.youtube.com [m.youtube.com]

- 22. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 23. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(2,6-Dichlorobenzyloxy)ethanol for Advanced Research

This guide provides a comprehensive technical overview of 2-(2,6-Dichlorobenzyloxy)ethanol (CAS Number: 85309-91-7), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, a proposed synthesis protocol with mechanistic insights, in-depth spectral analysis, and critical safety information.

Core Chemical Identity and Properties

This compound is a substituted benzyl ether derivative. The presence of the dichlorinated phenyl ring and the primary alcohol functionality makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound[1][2][3]

| Property | Value | Source |

| CAS Number | 85309-91-7 | [1][2][3] |

| Molecular Formula | C₉H₁₀Cl₂O₂ | [4][1] |

| Molecular Weight | 221.08 g/mol | [1] |

| IUPAC Name | 2-[(2,6-dichlorobenzyl)oxy]ethanol | [4] |

| Synonyms | Ethanol, 2-[(2,6-dichlorophenyl)methoxy]-; 2-((2,6-dichlorobenzyl)oxy)ethan-1-ol | [1][2] |

| Appearance | Colorless to light yellow liquid (predicted) | [2] |

| Boiling Point | 318.8 ± 32.0 °C (Predicted) | [2] |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.30 ± 0.10 (Predicted) | [2] |

| XlogP | 2.1 (Predicted) | [4] |

Strategic Synthesis: The Williamson Ether Approach

While specific, peer-reviewed synthesis procedures for this compound are not extensively published, its structure strongly suggests a synthesis pathway via the Williamson ether synthesis.[5][6][7] This well-established Sₙ2 reaction provides a reliable method for the formation of ethers from an alkoxide and an alkyl halide.

The proposed synthesis involves the reaction of 2,6-dichlorobenzyl alcohol with ethylene glycol in the presence of a base. A more direct and higher-yielding approach would utilize a precursor like 2,6-dichlorobenzyl chloride and ethylene glycol.

Proposed Reaction Scheme:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ethanol, 2-[(2,6-dichlorophenyl)Methoxy]- | 85309-91-7 [chemicalbook.com]

- 3. 2-[(2,6-Dichlorobenzyl)oxy]ethanol | CAS#:85309-91-7 | Chemsrc [chemsrc.com]

- 4. PubChemLite - 2-((2,6-dichlorobenzyl)oxy)ethanol (C9H10Cl2O2) [pubchemlite.lcsb.uni.lu]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

solubility of 2-(2,6-Dichlorobenzyloxy)ethanol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2,6-Dichlorobenzyloxy)ethanol in Organic Solvents for Drug Development Professionals

The journey of a new chemical entity (NCE) from a promising candidate to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's success.[1][2][3][4] Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a certain temperature and pressure, directly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3] Poorly soluble compounds can lead to a host of developmental hurdles, including low and variable oral bioavailability, challenges in formulation, and suboptimal drug delivery.[1][3][5]

This guide focuses on the solubility of this compound, a compound of interest for its potential applications in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for its advancement through the drug development pipeline. Organic solvents play a crucial role in various stages of pharmaceutical development, from synthesis and purification to the formulation of dosage forms. Therefore, a comprehensive understanding of the solubility of this compound in these solvents is essential for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical principles governing solubility, a detailed experimental protocol for its determination, and a framework for data analysis and interpretation. By offering both theoretical insights and practical, field-proven methodologies, this document aims to equip scientists with the necessary tools to accurately characterize the solubility of this compound and other NCEs.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6] This principle is a qualitative expression of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For a molecule like this compound, its solubility in a given organic solvent will depend on a combination of factors, including its polarity, hydrogen bonding capability, and molecular size.

A more quantitative approach to predicting solubility is offered by the Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8][9] Every solvent and solute can be characterized by its own set of three HSP values. The principle of HSP is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the HSP values of a solute and a solvent in this three-dimensional space can be calculated, and if this distance is less than the interaction radius (Ro) of the solute, solubility is likely.[7]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[10] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Detailed Protocol: Shake-Flask Method with HPLC Analysis

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Syringe filters (0.45 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally, ensuring that the concentration of the solute in solution does not change with further agitation time.[11]

-

-

Sample Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

-

-

HPLC Analysis:

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the concentration measured by HPLC by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Experimental Workflow Diagram

Caption: Shake-flask solubility determination workflow.

Data Analysis and Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 24.5 | Data | Data |

| Methanol | 32.7 | Data | Data |

| Acetone | 20.7 | Data | Data |

| Ethyl Acetate | 6.0 | Data | Data |

| Dichloromethane | 8.9 | Data | Data |

| Acetonitrile | 37.5 | Data | Data |

| Hexane | 1.9 | Data | Data |

Note: The dielectric constant is included as a measure of solvent polarity.

Predictive Assessment using Hansen Solubility Parameters (HSP)

While experimental determination is the gold standard, HSP can provide valuable predictive insights. The HSP values for this compound would need to be estimated, either through group contribution methods or by experimental determination. Once these values are known, they can be compared to the known HSP values of a wide range of organic solvents.

Hansen Solubility Sphere Visualization

Caption: Hansen Solubility Sphere concept.

By plotting the HSP of the solute and various solvents in a 3D space, one can visualize which solvents fall within the solute's "solubility sphere." This predictive tool can aid in the rational selection of solvents for various pharmaceutical processes, minimizing the need for extensive trial-and-error experimentation.[13]

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a critical early step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this endeavor, encompassing both the theoretical underpinnings of solubility and a detailed, practical protocol for its experimental determination. The shake-flask method, coupled with HPLC analysis, remains the most reliable approach for obtaining accurate thermodynamic solubility data. Furthermore, the application of predictive tools like Hansen Solubility Parameters can offer valuable insights and guide solvent selection. By diligently applying these principles and methodologies, researchers can build a robust data package that will inform formulation strategies and ultimately enhance the developability of this compound.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Wikipedia. (2023, November 29). Hansen solubility parameter.

- Analytical Chemistry - ACS Publications. (n.d.).

- Wikipedia. (2023, November 29). Hansen solubility parameter.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- MilliporeSigma. (n.d.). Solubility principles and practices for parenteral drug dosage form development.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J 2020;13(2).

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- IntechOpen. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility.

- ResearchGate. (n.d.).

- University of California, Irvine. (n.d.).

- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

- Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- U.S. Food and Drug Administration. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- ChemicalBook. (n.d.). 2014-83-7(2,6-Dichlorobenzyl chloride) Product Description.

- European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

- ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- European Medicines Agency (EMA). (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- MuseChem. (n.d.). 2,6-Dichlorobenzyl Alcohol: Properties, Applications, and Synthesis in Organic Chemistry.

- Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl chloride 97 2014-83-7.

- PubChem. (n.d.). 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758.

- Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl bromide 97 20443-98-5.

Sources

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. grokipedia.com [grokipedia.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. paint.org [paint.org]

An In-Depth Technical Guide to the Molecular Structure of 2-(2,6-Dichlorobenzyloxy)ethanol

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(2,6-Dichlorobenzyloxy)ethanol. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical aspects of its synthesis via the Williamson ether synthesis, a cornerstone of modern organic chemistry. A detailed, step-by-step experimental protocol is provided, underpinned by a discussion of the mechanistic rationale. Furthermore, this guide offers a thorough structural elucidation of the molecule, including predictive analysis of its 1H NMR, 13C NMR, and FT-IR spectra. The significance of this compound as a key intermediate in the synthesis of Vilanterol, a long-acting β2 adrenergic receptor agonist, underscores its importance in medicinal chemistry.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound, with the chemical formula C₉H₁₀Cl₂O₂, is a significant organic compound primarily recognized for its role as a crucial intermediate in the synthesis of Vilanterol.[1][2] Vilanterol is a potent and long-acting β2 adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The molecular structure of this compound, featuring a dichlorinated benzene ring linked to an ethanol moiety through an ether bond, imparts specific chemical properties that are leveraged in the multi-step synthesis of this important therapeutic agent.

This guide will provide a detailed examination of the molecule's structure, a practical and scientifically grounded protocol for its synthesis, and a comprehensive analysis of its spectral characteristics for identification and quality control purposes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

| Property | Value | Source |

| CAS Number | 85309-91-7 | ChemScene[3] |

| Molecular Formula | C₉H₁₀Cl₂O₂ | ChemScene[3] |

| Molecular Weight | 221.08 g/mol | ChemScene[3] |

| Boiling Point | 318.8 ± 32.0 °C at 760 mmHg | Chemsrc[4] |

| Density | 1.3 ± 0.1 g/cm³ | Chemsrc[4] |

| Flash Point | 146.6 ± 25.1 °C | Chemsrc[4] |

| LogP | 2.58 | Chemsrc[4] |

Synthesis of this compound: The Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of unsymmetrical ethers such as this compound is the Williamson ether synthesis.[5] This robust and versatile SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[5]

Reaction Rationale and Reagent Selection

The synthesis of this compound can be strategically disconnected into two key synthons: the electrophilic 2,6-dichlorobenzyl halide and the nucleophilic ethylene glycol monoalkoxide.

-

Nucleophile Formation: 2,6-Dichlorobenzyl alcohol is deprotonated using a strong base to form the corresponding alkoxide. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic hydride anion that deprotonates the alcohol irreversibly, producing hydrogen gas which evolves from the reaction mixture.[6] Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can also be used.

-

Electrophile: 2-Chloroethanol serves as the electrophile. The chlorine atom is a good leaving group, and the primary nature of the carbon atom to which it is attached is ideal for an SN2 reaction, minimizing the potential for competing elimination reactions.[5]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred. These solvents are capable of solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion and accelerating the rate of the SN2 reaction.[7]

The overall synthetic transformation is depicted below:

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

2,6-Dichlorobenzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Chloroethanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichlorobenzyl alcohol (1 equivalent).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the alcohol. The concentration should be approximately 0.5 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The addition of sodium hydride will result in the evolution of hydrogen gas. Continue stirring at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

-

Nucleophilic Attack: Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Extraction: Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Caption: Molecular Structure of this compound.

Predicted 1H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is a powerful tool for identifying the different types of protons in a molecule. The predicted chemical shifts (δ) for this compound are as follows:

-

δ ~ 7.3-7.1 ppm (m, 3H): These signals correspond to the three aromatic protons on the dichlorinated benzene ring. The ortho and para protons will likely appear as a multiplet due to complex spin-spin coupling.

-

δ ~ 4.7 ppm (s, 2H): This singlet corresponds to the two benzylic protons of the -CH₂- group directly attached to the dichlorophenyl ring. The singlet nature arises from the absence of adjacent protons.

-

δ ~ 3.8 ppm (t, 2H): This triplet is assigned to the two protons of the -O-CH₂- group adjacent to the ether oxygen. The triplet splitting is due to coupling with the adjacent -CH₂-OH protons.

-

δ ~ 3.6 ppm (t, 2H): This triplet corresponds to the two protons of the -CH₂-OH group. The splitting is due to coupling with the adjacent -O-CH₂- protons.

-

δ ~ 2.5 ppm (br s, 1H): This broad singlet is characteristic of the hydroxyl (-OH) proton. The broadness is due to chemical exchange.

Predicted 13C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

-

δ ~ 137-135 ppm: This signal corresponds to the quaternary carbons of the aromatic ring to which the chlorine atoms are attached.

-

δ ~ 130-128 ppm: These signals are assigned to the carbons of the aromatic ring bearing hydrogen atoms.

-

δ ~ 73 ppm: This signal is attributed to the benzylic carbon (-CH₂-) attached to the aromatic ring.

-

δ ~ 70 ppm: This signal corresponds to the carbon of the -O-CH₂- group.

-

δ ~ 62 ppm: This signal is assigned to the carbon of the -CH₂-OH group.

Predicted FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows:

-

~3400 cm⁻¹ (broad): This broad absorption is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of the aromatic ring.

-

~2950-2850 cm⁻¹ (medium): These signals correspond to the C-H stretching vibrations of the aliphatic -CH₂- groups.

-

~1580-1450 cm⁻¹ (medium to strong): These absorptions are characteristic of the C=C stretching vibrations within the aromatic ring.

-

~1100 cm⁻¹ (strong): A strong absorption in this region is indicative of the C-O-C stretching vibration of the ether linkage.

-

~800-700 cm⁻¹ (strong): This absorption is characteristic of the C-Cl stretching vibration.

Applications and Significance

The primary and most well-documented application of this compound is its use as a pivotal intermediate in the industrial synthesis of Vilanterol.[1] The structural features of this molecule, namely the dichlorobenzyl ether moiety, are integral to the final structure and pharmacological activity of Vilanterol. The synthesis of this intermediate is a critical step in the overall manufacturing process of this important respiratory medication.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of significant interest in the field of medicinal and synthetic organic chemistry. Its synthesis, primarily achieved through the Williamson ether synthesis, is a classic example of a robust and reliable organic transformation. The structural elucidation of this compound, through NMR and FT-IR spectroscopy, provides the necessary analytical framework for its identification and quality control. As a key building block in the synthesis of Vilanterol, this compound will continue to be a compound of importance for researchers and professionals in the pharmaceutical industry.

References

-

Chemsrc. 2-[(2,6-Dichlorobenzyl)oxy]ethanol | CAS#:85309-91-7. [Link]

-

PubChem. 2-((2,6-dichlorobenzyl)oxy)ethanol. [Link]

-

Pharmaffiliates. (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Vivan Life Sciences. 85309-91-7, this compound for Vilanterol. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting information for - L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

The Royal Society of Chemistry. Supporting information for - A mild and efficient method for the reduction of esters to alcohols with polymethylhydrosiloxane and an iron(II) catalyst. [Link]

-

Chemsrc. 2-[(2,6-Dichlorobenzyl)oxy]ethanol | CAS#:85309-91-7. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. 85309 91 7 2 2 6 Dichlorobenzyl Oxy Ethanol For Vilanterol Manufacture and 85309 91 7 2 2 6 Dichlorobenzyl Oxy Ethanol For Vilanterol Supplier in China [volsenchem.com]

- 3. rsc.org [rsc.org]

- 4. 2-[(2,6-Dichlorobenzyl)oxy]ethanol | CAS#:85309-91-7 | Chemsrc [chemsrc.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide on the Potential Biological Activities of Dichlorobenzyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobenzyl compounds, a class of halogenated aromatic molecules, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial and anticancer properties of dichlorobenzyl derivatives. We delve into the molecular mechanisms underpinning these activities, with a particular focus on the induction of apoptosis and cell cycle arrest in cancer cells. Detailed experimental protocols for the evaluation of cytotoxicity and cell cycle progression are provided, alongside a curated summary of reported in vitro anticancer activities. This guide aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Dichlorobenzyl Scaffold

Dichlorobenzyl compounds are characterized by a benzyl group attached to a dichlorinated benzene ring. The isomeric positions of the two chlorine atoms (e.g., 2,4-, 3,4-, 3,5-) and further substitutions on both the phenyl and benzyl moieties give rise to a vast chemical space with diverse physicochemical properties. This structural versatility allows for the fine-tuning of biological activity, making dichlorobenzyl derivatives attractive candidates for drug discovery programs. While 2,4-dichlorobenzyl alcohol is a well-established antiseptic, the therapeutic potential of this compound class extends significantly beyond its current applications.

Antimicrobial Activities

The antimicrobial effects of dichlorobenzyl compounds are a cornerstone of their established biological profile.

Antibacterial and Antiviral Properties

2,4-Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections. Its mechanism of action, while not fully elucidated, is thought to involve the denaturation of microbial proteins and a local anesthetic effect mediated by a blockade of sodium channels.

Antifungal Properties

Certain dichlorobenzyl derivatives have demonstrated potent antifungal activity. For instance, 3,5-dichlorobenzyl esters have been investigated as succinate dehydrogenase (SDH) inhibitors, a validated target for antifungal agents.

Anticancer Potential: A Focus on Mechanism

A growing body of evidence highlights the significant anticancer potential of dichlorobenzyl compounds. Their cytotoxic effects against various cancer cell lines are primarily attributed to the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Dichlorobenzyl derivatives have been shown to trigger this process through the intrinsic, or mitochondrial, pathway.

Figure 1: The intrinsic apoptosis pathway induced by dichlorobenzyl compounds.

Key events in this pathway include:

-

Inhibition of Anti-Apoptotic Proteins: Dichlorobenzyl derivatives can downregulate the expression or activity of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2][3] These proteins normally function to prevent apoptosis by sequestering pro-apoptotic proteins.

-

Activation of Pro-Apoptotic Proteins: The inhibition of Bcl-2 and Bcl-xL leads to the activation of pro-apoptotic proteins such as Bax and Bak.[1][4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2][3]

Cell Cycle Arrest at G2/M Phase

The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. Several dichlorobenzyl derivatives have been shown to induce cell cycle arrest at the G2/M transition.[5][6]

Figure 2: Mechanism of G2/M cell cycle arrest induced by dichlorobenzyl compounds.

The key molecular events leading to G2/M arrest include:

-

Inhibition of the Cdc2/Cyclin B1 Complex: The transition from the G2 to the M phase is driven by the activation of the Cdc2 (also known as CDK1)/Cyclin B1 complex.[5][6] Dichlorobenzyl compounds have been observed to decrease the expression of both Cdc2 and Cyclin B1 and inhibit the kinase activity of the complex.[5][7][8]

-

Upregulation of p21: Some dichlorobenzyl derivatives have been shown to upregulate the expression of p21, a cyclin-dependent kinase inhibitor that can bind to and inactivate the Cdc2/Cyclin B1 complex, further contributing to G2/M arrest.[7][9]

Quantitative In Vitro Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various dichlorobenzyl derivatives against a panel of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| aquatin(IV) chloride | MCF-7 (Breast) | 2.5 ± 0.50 | Synthesis, structural characterization, and anticancer activity... (2015).[10] |

| MDA-MB-231 (Breast) | Not specified | Synthesis, structural characterization, and anticancer activity... (2015).[10] | |

| Piperonilic acid with 3,4-dichlorobenzyl substituent | HCT116 (Colon) | Not specified | IC50 values for compounds 1 and 2 in various cancer cell lines... (ResearchGate).[9] |

| HTB-26 (Breast) | 10 - 50 | IC50 values for compounds 1 and 2 in various cancer cell lines... (ResearchGate).[9] | |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 | Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.[11] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.[11] |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | A549 (Lung) | Not specified | Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.[11] |

| Theophylline derivative with dichlorobenzyl moiety (d17) | A549 (Lung) | 6.76 ± 0.25 | Discovery of a Series of Theophylline Derivatives... (2021).[12] |

| H460 (Lung) | 5.93 ± 0.97 | Discovery of a Series of Theophylline Derivatives... (2021).[12] | |

| MCF-7 (Breast) | 12.61 ± 1.76 | Discovery of a Series of Theophylline Derivatives... (2021).[12] | |

| SW480 (Colon) | 15.66 ± 2.37 | Discovery of a Series of Theophylline Derivatives... (2021).[12] |

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Dichlorobenzyl compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorobenzyl compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in the different phases of the cell cycle.

Materials:

-

Dichlorobenzyl compound

-

Complete cell culture medium

-

PBS

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the dichlorobenzyl compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of staining solution containing RNase A and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The dichlorobenzyl scaffold represents a promising starting point for the development of novel therapeutic agents. The well-documented antimicrobial and emerging anticancer activities, coupled with a growing understanding of their mechanisms of action, provide a solid foundation for further research. Future efforts should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth investigations into their effects on specific signaling pathways in various disease models. The continued exploration of this chemical class holds significant potential for the discovery of new drugs to address unmet medical needs.

References

- Falbo, F., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chemical Biology & Drug Design.

- Taye, N., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells.

- Kaur, R., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis.

- Al-Omair, M. A., et al. (2022). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Journal of King Saud University - Science.

- Reddy, T. S., et al. (2018). Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity.

- Ertas, M., et al. (2021). Evaluation of anti-proliferative and cytotoxic effects of chlorogenic acid on breast cancer cell lines by real-time, label-free and high-throughput screening. Journal of Pharmaceutical and Biomedical Analysis.

- Alpan, A. S., et al. (2022). Synthesis and cytotoxic/antimicrobial screening of 2-alkenylimidazo[1,2-a]pyrimidines. Journal of Molecular Structure.

- Tran, H. V., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Chemistry & Biodiversity.

- Rai, S. N., et al. (2023). The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators.

- Phong, N. V., et al. (2022). In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. Molecules.

- Li, Y., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology.

- Singh, R., et al. (2024). Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules. Phytotherapy Research.

- Wagenaar, M. M., et al. (2015). Growth Inhibition of Colon Cancer and Melanoma Cells by Versiol Derivatives from a Paraconiothyrium sp.

- Cory, S., & Adams, J. M. (2005). The Bcl-2 apoptotic switch in cancer development and therapy. Oncogene.

- Zhang, X., et al. (1999). Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis. Journal of Biological Chemistry.

- Szychta, P., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Scientific Reports.

- Wang, Y., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Chemistry.

- Stark, L. A., et al. (2007). Aspirin-induced nuclear translocation of NFκB and apoptosis in colorectal cancer is independent of p53 status and DNA mismatch repair proficiency. British Journal of Cancer.

- Kawamoto, H., et al. (1999).

- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.

- Wang, F., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget.

- Tsao, Y. P., et al. (1996). Decreased cyclin B1 expression contributes to G2 delay in human brain tumor cells after treatment with camptothecin. Molecular Pharmacology.

- Choi, Y. H., et al. (1998). Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells.

- Tin, W. F., et al. (2007). Critical role of cyclin B1/Cdc2 up-regulation in the induction of mitotic prometaphase arrest in human breast cancer cells treated with 2-methoxyestradiol. Molecular Cancer Therapeutics.

Sources

- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bcl-2 apoptotic switch in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]